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molecular formula C11H11ClN2O2 B8773232 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-methyl-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-methyl-, ethyl ester

Cat. No. B8773232
M. Wt: 238.67 g/mol
InChI Key: ROEKVUNZEMYXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208494B2

Procedure details

A solution of 0.53 g (1.56 mmol) 6-chloro-5-methyl-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 8 mL dichloromethane was cooled to 0° C., 1.44 mL (2.14 g, 18.8 mmol) trifluoroacetic acid was added and the cooling bath removed. After 2 h the volatile components were removed and the residue was poured into saturated aqueous sodium bicarbonate solution and extracted twice with dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. The resulting off-white solid (91.1%) was used without further purification.
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:16](C(OC(C)(C)C)=O)[C:9]2=[N:10][C:11]([Cl:15])=[C:12]([CH3:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[CH2:2]([O:3][C:4]([C:6]1[NH:16][C:9]2=[N:10][C:11]([Cl:15])=[C:12]([CH3:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
CCOC(=O)C1=CC=2C(=NC(=C(C2)C)Cl)N1C(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
CUSTOM
Type
CUSTOM
Details
After 2 h the volatile components were removed
Duration
2 h
ADDITION
Type
ADDITION
Details
the residue was poured into saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting off-white solid (91.1%) was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=2C(=NC(=C(C2)C)Cl)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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